![molecular formula C23H18ClF2NO2 B2949444 (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide CAS No. 477870-76-1](/img/structure/B2949444.png)
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the chloro and fluoro groups, the formation of the benzyl ether, and the creation of the amide bond. One possible starting material could be 2-chloro-6-fluorobenzyl alcohol . This compound could potentially be converted into the desired compound through a series of reactions, including etherification, amide formation, and possibly a Wittig reaction to introduce the propenamide group .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including the aromatic rings of the benzyl groups, the ether linkage, and the amide group. The presence of the chlorine and fluorine atoms would likely be evident in the electron density map .Chemical Reactions Analysis
The compound’s reactivity would be expected to be influenced by the presence of the electron-withdrawing fluorine and chlorine atoms, as well as the polar amide group. It might undergo reactions typical of aromatic compounds, ethers, and amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic rings might affect its solubility, while the chlorine and fluorine atoms might influence its reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research on similar compounds emphasizes the synthesis and characterization of biologically active derivatives, highlighting the importance of specific intermolecular interactions such as C–H⋯O, C–H⋯SC, and π⋯π interactions, which are critical for understanding the chemical behavior and potential applications of (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Biological Activity
- A study on N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides, which share structural similarities, revealed moderate to excellent anti-inflammatory activity. This indicates potential for compounds like (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide in medicinal chemistry applications, particularly in developing anti-inflammatory agents (Nakhostin et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The potential applications of this compound are not clear from the available information. If it is intended for use as a drug, further studies would be needed to evaluate its efficacy and safety . If it is intended for use in materials science or another field, different types of studies might be needed.
Propriétés
IUPAC Name |
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClF2NO2/c24-21-2-1-3-22(26)20(21)15-29-19-11-6-16(7-12-19)8-13-23(28)27-14-17-4-9-18(25)10-5-17/h1-13H,14-15H2,(H,27,28)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBAUMMXVFSJRP-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-fluorobenzyl)-2-propenamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


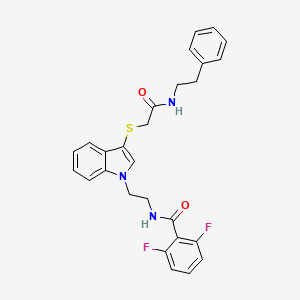
![2-methyl-7-(4-methylpiperazino)-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2949365.png)

![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2949369.png)
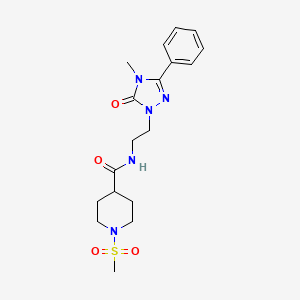
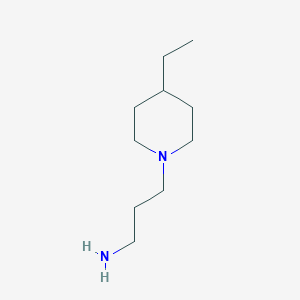

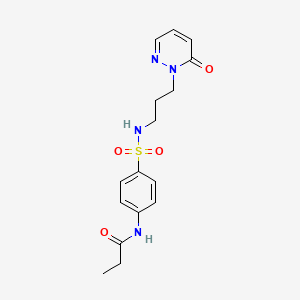
![3-(3,5-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2949376.png)
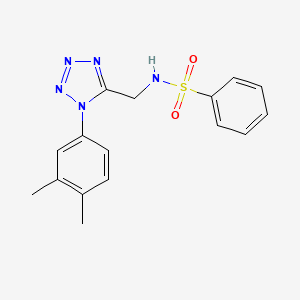
![N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2949378.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2949381.png)
![3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)